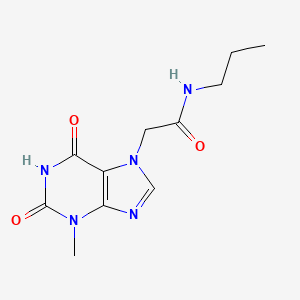

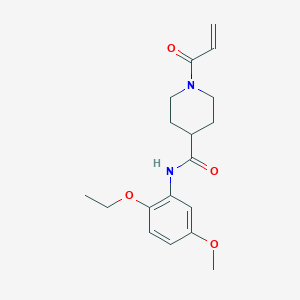

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)furan-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)furan-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Reactivity

Furan and thiophene derivatives, such as N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)furan-3-carboxamide, are often subjects of synthetic chemistry research. For instance, a study demonstrated the synthesis of N-(1-Naphthyl)furan-2-carboxamide, highlighting the chemical reactivity and potential for various electrophilic substitution reactions in these compounds (Aleksandrov & El’chaninov, 2017).

Antimicrobial and Antiviral Properties

Compounds with furan-carboxamide structures have been identified as having significant biological activities. For example, furan-carboxamide derivatives have been studied as potent inhibitors of the influenza A H5N1 virus, demonstrating their potential in antiviral therapies (Yongshi et al., 2017). Similarly, N-(4-bromophenyl)furan-2-carboxamide and its analogues have shown promising in vitro anti-bacterial activities against drug-resistant bacteria, suggesting their application in combating bacterial infections (Siddiqa et al., 2022).

Catalysis and Chemical Transformations

Furan and thiophene derivatives are also used in catalysis and chemical transformations. For instance, palladium-catalyzed condensation of N-aryl imines with alkynylbenziodoxolones forms multisubstituted furans, indicating the versatility of these compounds in synthetic chemistry (Lu, Wu, & Yoshikai, 2014). ZnCl2-catalyzed annulation of alkylthio-substituted enaminones with sulfur ylides to form furans and thiophenes further highlights the role of these compounds in facilitating complex chemical reactions (He, Lou, Yu, & Zhou, 2020).

Crystal Packing and Supramolecular Architecture

The study of furan/thiophene carboxamide compounds extends to crystallography and material science. Research on N-2-pyrazinyl-2-furancarboxamide and its thiophene analogue investigated how heteroatom substitution affects crystal packing, demonstrating these compounds' significance in understanding molecular interactions and materials design (Rahmani, Salimi, Mohammadzadeh, & Sparkes, 2016).

Polymer Science

In polymer science, furan derivatives like furan-2,5-dicarboxylic acid-based polyamides offer sustainable alternatives to traditional polyphthalamides, showing the potential of these compounds in the development of new materials (Jiang, Maniar, Woortman, Alberda van Ekenstein, & Loos, 2015).

properties

IUPAC Name |

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3S/c17-15(13-4-6-19-11-13)16(8-12-3-5-18-10-12)9-14-2-1-7-20-14/h1-7,10-11H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHKNHYTQVTWKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CN(CC2=COC=C2)C(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)furan-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2862647.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-6-(cyclopentyloxy)nicotinamide](/img/structure/B2862651.png)

![7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B2862652.png)

![N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2862655.png)

![N-(3-ethyl-6-fluoro-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2862661.png)

![3-methyl-N-(2-phenylphenyl)triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2862662.png)

![8,9-Dimethoxy-2-methyl-5-[(4-nitrobenzyl)thio][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2862664.png)

![N-(5-acetyl-4-methylthiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2862668.png)